4-Hydroxy-2-methylbutanal is a chemical compound with the molecular formula and a molecular weight of approximately 102.13 g/mol. It is characterized by the presence of both a hydroxy group (-OH) and an aldehyde functional group (-CHO), making it an important intermediate in organic synthesis. The compound is also known for its role in various biochemical pathways, particularly in yeast metabolism, where it can be produced from the degradation of amino acids and carbohydrates .
In biological systems, 4-Hydroxy-2-methylbutanal exhibits various activities:
The synthesis of 4-Hydroxy-2-methylbutanal can be achieved through several methods:
4-Hydroxy-2-methylbutanal has various applications across different fields:
Studies on the interactions of 4-Hydroxy-2-methylbutanal focus on its reactivity with other biomolecules:
Several compounds share structural similarities with 4-Hydroxy-2-methylbutanal. Here are some notable ones:
Compound Name | Molecular Formula | Key Features |
---|---|---|
2-Methylbutanal | A simple aldehyde without hydroxy group; used as a flavoring agent. | |
4-Hydroxybutanal | Similar hydroxy-aldehyde structure; involved in various metabolic processes. | |
Butyraldehyde | An aldehyde used industrially; lacks the hydroxy group but shares similar reactivity. | |
Hydroxyacetone | A keto-alcohol; used in cosmetic formulations for its moisturizing properties. |
The uniqueness of 4-Hydroxy-2-methylbutanal lies in its dual functional groups (hydroxy and aldehyde), which allow it to participate in diverse
Hydroformylation, the addition of syngas (CO/H₂) to alkenes, represents a cornerstone in aldehyde synthesis. For 4-hydroxy-2-methylbutanal, this reaction typically targets allylic alcohol precursors, such as 3-buten-1-ol, to introduce the aldehyde group adjacent to the hydroxyl moiety. Cobalt and rhodium catalysts dominate this space, with ligand design and reaction engineering critically influencing selectivity.
Cobalt Catalysts: Traditional cobalt carbonyl complexes (e.g., HCo(CO)₄) require harsh conditions (150–200°C, 200–300 bar) but offer cost advantages over rhodium. Recent innovations, such as cationic cobalt complexes, enhance carbonyl lability through charge effects, accelerating alkene insertion and reducing energy demands. For instance, Stanley’s cationic cobalt system achieves turnover frequencies (TOFs) nearing 1,000 h⁻¹, rivaling rhodium catalysts in activity.
Rhodium Catalysts: Rhodium-phosphine complexes (e.g., HRh(CO)(PPh₃)₃) operate under milder conditions (80–120°C, 10–50 bar) with superior linear-to-branched (l/b) selectivity. A patent by US4484006A demonstrates the hydroformylation of 2-butene using Rh/PPh₃ to yield 2-methylbutanal, a structural analog of 4-hydroxy-2-methylbutanal. Adjusting ligand steric bulk (e.g., BIPHEPHOS) can further optimize l/b ratios for hydroxylated products.
Biphasic Systems: Aqueous-organic or ionic liquid-based systems facilitate catalyst recovery. For example, cobalt nanoparticles immobilized in phosphine-functionalized polymers enable 94% alcohol selectivity at 170°C, while lowering temperatures to 140°C shifts selectivity toward aldehydes (87% yield).
Table 1: Comparison of Hydroformylation Catalysts for Aldehyde Synthesis
Catalyst System | Temperature (°C) | Pressure (bar) | TOF (h⁻¹) | Selectivity (%) |
---|---|---|---|---|
HCo(CO)₄ | 170 | 200 | 500 | 70 (Aldehyde) |
Cationic [Co]⁺ | 120 | 50 | 950 | 85 (Aldehyde) |
HRh(CO)(PPh₃)₃ | 100 | 20 | 1,200 | 92 (Aldehyde) |
Co₂(CO)₈@PPh₃-1/10 | 140 | 30 | 800 | 87 (Aldehyde) |
Biocatalytic routes to 4-hydroxy-2-methylbutanal leverage microbial enzymes for stereocontrolled functionalization. Gamma-glutamyl transpeptidases (GGTs) and aldolases are particularly promising, enabling C–C bond formation under ambient conditions.
Gamma-Glutamyl Transpeptidases: Bacterial GGTs (e.g., from Bacillus subtilis) catalyze transpeptidation reactions, transferring γ-glutamyl groups to acceptors like 2-methylbutanal to form γ-glutamyl-4-hydroxy-2-methylbutanal. Subsequent hydrolysis releases the hydroxyaldehyde, though yields remain modest (30–40%) due to competing hydrolysis.
Aldolases: Class II aldolases from E. coli facilitate asymmetric aldol additions between hydroxyacetone and acetaldehyde, generating 4-hydroxy-2-methylbutanal with >90% enantiomeric excess (ee). Directed evolution of these enzymes has improved substrate scope and solvent tolerance, enabling reactions in 20% DMSO.
Oxidoreductases: Alcohol dehydrogenases (ADHs) from Lactobacillus spp. oxidize 4-hydroxy-2-methylbutanol to the corresponding aldehyde, though overoxidation to carboxylic acids necessitates careful kinetic control.
Catalyst Design: Single-atom cobalt catalysts embedded in porous phosphine polymers (e.g., Co@PPh₃-1/10) achieve 100% atom efficiency by minimizing Co aggregation. In situ FT-IR studies confirm HCo(CO)₃ as the active species, with CO dissociation rates dictating turnover.
Temperature and Pressure: For rhodium systems, reducing temperatures from 120°C to 80°C suppresses alkene isomerization, increasing 4-hydroxy-2-methylbutanal selectivity from 75% to 89%. Elevated CO partial pressures (30 bar) favor aldehyde formation over hydrogenation byproducts.
Solvent Engineering: Biphasic systems (e.g., scCO₂/ionic liquids) enhance mass transfer and product separation. A scCO₂ medium reduces viscosity by 40%, boosting TOFs by 2.5× compared to conventional organic solvents.
Table 2: Optimization Parameters in Hydroformylation
Parameter | Optimal Range | Impact on Yield |
---|---|---|
Temperature | 80–120°C | ↑ Selectivity |
CO:H₂ Ratio | 1:1 to 2:1 | ↑ Aldehyde |
Ligand (PPh₃) | 5–10 mol% | ↑ l/b Ratio |
Solvent | Biphasic IL/scCO₂ | ↑ TOF |
4-Hydroxy-2-methylbutanal demonstrates significant relevance within the context of isoprenoid biosynthetic pathways, particularly in relation to the methylerythritol phosphate pathway [4] [5]. The methylerythritol phosphate pathway represents a crucial metabolic route for the biosynthesis of isopentenyl diphosphate and dimethylallyl diphosphate, which serve as universal precursors for all isoprenoid compounds [6] [7]. This pathway operates in bacteria, green algae, and plant plastids, distinguishing it from the mevalonate pathway found in animals and plant cytosol [5] [6].
The pathway involves several enzymatic steps that convert simple precursors into complex isoprenoid building blocks [6] [8]. Research has demonstrated that compounds structurally related to 4-Hydroxy-2-methylbutanal can participate in these biosynthetic processes through various mechanisms [9] [10]. The terminal enzyme of the methylerythritol phosphate pathway, 4-hydroxy-3-methylbut-2-en-1-yl diphosphate reductase (also known as LytB or IspH), catalyzes the final reduction step to produce both isopentenyl diphosphate and dimethylallyl diphosphate [4] [11].
Studies have revealed that this iron-sulfur cluster enzyme exhibits sensitivity to oxygen and requires specific reducing systems for optimal activity [4] [11]. The enzyme typically produces an isopentenyl diphosphate to dimethylallyl diphosphate ratio of approximately 5:1, which is crucial for downstream isoprenoid synthesis [9]. Recent investigations have also identified the role of the methylerythritol phosphate pathway in oxidative stress detection and cellular response mechanisms [5].
Engineering efforts have focused on developing artificial pathways for isoprenoid biosynthesis that could potentially incorporate compounds like 4-Hydroxy-2-methylbutanal as alternative precursors [10]. These synthetic biology approaches aim to decouple isoprenoid production from native metabolic pathways, potentially offering more efficient routes for biotechnological applications [10].
Table 1: Key Enzymes in Methylerythritol Phosphate Pathway
Enzyme | Function | Product | Reference |
---|---|---|---|
1-Deoxy-D-xylulose-5-phosphate synthase | Initial condensation | 1-Deoxy-D-xylulose-5-phosphate | [12] [13] |
1-Deoxy-D-xylulose-5-phosphate reductoisomerase | Rate-limiting reduction | 2-C-methyl-D-erythritol-4-phosphate | [12] [13] |
4-Hydroxy-3-methylbut-2-en-1-yl diphosphate reductase | Terminal reduction | Isopentenyl diphosphate and dimethylallyl diphosphate | [4] [11] |
4-Hydroxy-2-methylbutanal serves as a versatile synthetic intermediate in industrial chemistry due to its dual functional group reactivity [14] [15]. The presence of both aldehyde and hydroxyl groups enables participation in diverse chemical transformations, including aldol condensations, reduction reactions, and cyclization processes [16] [17]. Industrial applications leverage these properties for the synthesis of complex organic molecules used in pharmaceutical, fragrance, and specialty chemical production [14] [18].
The compound's aldehyde functionality makes it particularly suitable for condensation reactions with various nucleophiles [16] [19]. Research has demonstrated that aldehydes with similar structural features can undergo efficient aldol condensation reactions to form carbon-carbon bonds, which are fundamental to building larger molecular frameworks [16] [17]. These reactions typically proceed under basic conditions and can yield beta-hydroxy aldehydes or, upon dehydration, alpha-beta-unsaturated carbonyl compounds [17] [19].
Industrial processes have utilized related hydroxyaldehydes in the production of pharmaceutical intermediates and fine chemicals [14] [18]. For example, 4-hydroxy-2-butanone, a structurally related compound, finds extensive use in synthesizing beta-hydroxylactones, mevalonic acid lactone, and various pharmaceutical building blocks [14]. The preparation of such compounds often involves multi-step synthetic routes where hydroxyaldehydes serve as key intermediates [14] [18].
Biotechnological approaches for aldehyde production have gained increasing attention in industrial applications [20] [21]. Enzyme-catalyzed processes offer advantages in terms of selectivity, mild reaction conditions, and environmental sustainability [20] [21]. Aldehyde dehydrogenases, alcohol dehydrogenases, and other oxidative enzymes have been employed to produce aldehydes from various precursors under controlled conditions [20] [21].
Table 2: Industrial Applications of Related Hydroxyaldehydes
Compound | Application | End Product | Industrial Significance | Reference |
---|---|---|---|---|
4-Hydroxy-2-butanone | Pharmaceutical synthesis | Beta-hydroxylactones | Intermediate for drug synthesis | [14] |
4-Hydroxybutanal | Chemical intermediate | 1,4-Butanediol | Polymer precursor | [15] |
3-Methylbutanal | Fragrance synthesis | 6-Methylheptan-2-one | Vitamin E precursor | [18] |
The methylerythritol phosphate pathway represents a crucial metabolic route for isoprenoid biosynthesis in bacteria and plant plastids, serving as an alternative to the mevalonate pathway found in eukaryotes [1] [2]. This pathway begins with the condensation of D-glyceraldehyde 3-phosphate and pyruvate to produce 1-deoxy-D-xylulose 5-phosphate, which is subsequently reduced to 2-C-methyl-D-erythritol 4-phosphate by the enzyme 1-deoxy-D-xylulose 5-phosphate reductoisomerase [3]. The pathway proceeds through several enzymatic steps involving cytidine diphosphate intermediates before culminating in the production of isopentenyl diphosphate and dimethylallyl diphosphate [4].
The integration of 4-Hydroxy-2-methylbutanal into the MEP pathway presents significant opportunities for metabolic engineering applications. This compound, with its molecular formula C₅H₁₀O₂ and molecular weight of 102.13 g/mol [5] [6], possesses structural characteristics that enable it to serve as a potential precursor or intermediate in modified MEP pathway configurations. The presence of both hydroxyl and aldehyde functional groups in 4-Hydroxy-2-methylbutanal provides multiple sites for enzymatic modification and incorporation into existing metabolic networks .
Pathway integration strategies have demonstrated substantial success in enhancing isoprenoid production through MEP pathway optimization. Research has shown that overexpression of MEP pathway genes can lead to significant improvements in target compound biosynthesis [8]. Specifically, the systematic overexpression of five MEP pathway genes resulted in substantial increases in menaquinone-7 production, with titers reaching 415 mg/L in shake flask cultures. The success of such approaches indicates that similar strategies could be employed for 4-Hydroxy-2-methylbutanal production.
Enzyme | Function | Cofactor Requirements | Integration Potential |
---|---|---|---|
1-deoxy-D-xylulose 5-phosphate synthase | Condensation reaction | Thiamine diphosphate | High - rate limiting step [8] |
1-deoxy-D-xylulose 5-phosphate reductoisomerase | Reduction and isomerization | NADPH | High - bottleneck enzyme [9] |
2-C-methyl-D-erythritol 4-phosphate cytidylyltransferase | Cytidylyl transfer | Cytidine triphosphate | Moderate - regulatory role [8] |
4-diphosphocytidyl-2-C-methyl-D-erythritol kinase | Phosphorylation | Adenosine triphosphate | Moderate - ATP dependent [8] |
4-hydroxy-3-methyl-but-2-enyl diphosphate reductase | Terminal reduction | Iron-sulfur cluster | High - final step optimization [10] |
The terminal enzyme in the MEP pathway, 4-hydroxy-3-methyl-but-2-enyl diphosphate reductase, catalyzes the conversion of 4-hydroxy-3-methyl-but-2-enyl diphosphate into isopentenyl diphosphate and dimethylallyl diphosphate [10]. This enzyme contains a [4Fe-4S] cluster and represents a critical control point for metabolic flux regulation. Engineering modifications to this enzyme and its upstream pathways could facilitate the incorporation of 4-Hydroxy-2-methylbutanal derivatives into the isoprenoid biosynthetic network.
The oxygen sensitivity of iron-sulfur cluster enzymes in the MEP pathway has been identified as a significant factor in pathway regulation and stress response [2]. Under oxidative stress conditions, the MEP pathway metabolite methylerythritol cyclodiphosphate accumulates and acts as a signaling molecule. This regulatory mechanism presents opportunities for engineering stress-responsive production systems that could enhance 4-Hydroxy-2-methylbutanal biosynthesis under specific environmental conditions.
Metabolic flux analysis provides essential quantitative insights into cellular metabolism by measuring the rates of metabolic reactions and identifying bottlenecks in biosynthetic pathways [11] [12]. For 4-Hydroxy-2-methylbutanal production, flux analysis enables the optimization of precursor availability and the identification of rate-limiting steps that constrain overall pathway efficiency.
Metabolite channeling, also known as substrate channeling, represents a crucial mechanism by which metabolic intermediates are transferred directly between enzymes without equilibrating with the bulk cellular pool [11]. This phenomenon significantly impacts metabolic flux distribution and can be quantified using steady-state metabolic flux analysis. Research has demonstrated that channeling between enzyme pairs can be detected and quantified through isotopic labeling experiments, revealing significant channeling in both glycolysis and the tricarboxylic acid cycle.
Parameter | Measurement Method | Typical Range | Engineering Target |
---|---|---|---|
Flux control coefficient | Enzyme perturbation studies | 0.1-0.8 | >0.5 for rate-limiting steps [12] |
Elasticity coefficient | Metabolite concentration analysis | -2.0 to +2.0 | Optimize substrate binding [12] |
Metabolite pool sizes | Mass spectrometry quantification | μM to mM range | Balance precursor availability [13] |
Turnover times | Dynamic labeling experiments | Seconds to minutes | Minimize intermediate accumulation [13] |
Channeling efficiency | Isotopic redistribution analysis | 0-100% | Maximize precursor utilization [11] |
The application of advanced flux analysis techniques, including the use of liquid chromatography-tandem mass spectrometry methods, enables comprehensive measurement of mass isotopomer distributions for multiple metabolic intermediates [13]. These measurements provide the foundation for accurate flux quantification and pathway optimization. The MID Max methodology has demonstrated the ability to measure mass isotopomer distributions for 97 metabolites, including central carbohydrate metabolism intermediates and peripheral metabolism cofactors.
Flux balance analysis under uncertainty provides a robust framework for handling parameter variability in metabolic models [12]. This approach addresses the inherent uncertainty in enzyme kinetic parameters and metabolite concentrations by propagating uncertainty through the metabolic network. The methodology enables the identification of enzymes whose kinetic properties most significantly impact flux control coefficients, guiding experimental efforts toward the most critical pathway components.
Principal metabolic flux mode analysis represents an innovative approach that combines principal component analysis with stoichiometric flux analysis to identify the main modes of metabolic variability [14]. This methodology has been successfully applied to genome-scale metabolic networks, revealing pathway-specific responses to environmental perturbations. For 4-Hydroxy-2-methylbutanal production, such analysis could identify the metabolic modules that contribute most significantly to pathway flux variability.
The integration of computational flux analysis with experimental validation has proven essential for pathway optimization. Studies have shown that flux analysis can successfully predict optimal enzyme concentration distributions for maximizing pathway flux [15]. The simplified modeling approach based on metabolic control analysis requires fewer parameters than traditional kinetic models while maintaining predictive accuracy for flux optimization.
Precursor channeling efficiency can be enhanced through enzyme engineering approaches that promote substrate-product interactions between consecutive enzymes in the pathway. Research has demonstrated that creating enzyme complexes or optimizing spatial organization can significantly improve metabolic flux by reducing intermediate dilution and increasing local substrate concentrations [16]. For 4-Hydroxy-2-methylbutanal biosynthesis, such strategies could enhance the efficiency of precursor utilization and minimize metabolic burden on the host organism.
Enzyme engineering represents a fundamental approach for enhancing the catalytic efficiency of biocatalysts involved in 4-Hydroxy-2-methylbutanal biosynthesis. Catalytic efficiency, defined by the ratio kcat/Km, serves as a key metric for evaluating enzyme performance and identifying targets for improvement [17] [18]. Modern enzyme engineering strategies encompass both rational design approaches based on structural knowledge and directed evolution methods that explore sequence space through iterative rounds of mutagenesis and selection.
The relationship between enzyme structure and catalytic efficiency has been extensively studied, revealing that improvements in catalytic turnover (kcat) or Michaelis constant (Km) can lead to orders of magnitude enhancement in overall enzyme performance [18]. Recent developments in computational enzyme design have enabled the prediction of kinetic parameters from protein sequences and substrate structures, facilitating the identification of promising enzyme variants before experimental validation [19] [20].
Strategy | Methodology | Typical Improvements | Success Rate |
---|---|---|---|
Site-directed mutagenesis | Rational design based on structure | 2-100 fold kcat enhancement [21] | 60-70% |
Directed evolution | Random mutagenesis and selection | 10-1000 fold activity improvement [22] | 40-50% |
Computational design | Machine learning and modeling | 5-50 fold efficiency gains [23] | 70-80% |
Enzyme stabilization | Disulfide bridge engineering | 2-10 fold stability increase [24] | 80-90% |
Active site engineering | Substrate binding optimization | 10-100 fold specificity improvement [25] | 50-60% |
Directed evolution has emerged as one of the most successful approaches for enzyme improvement, enabling the enhancement of multiple enzyme properties simultaneously [22] [26]. The technique involves creating diverse enzyme libraries through random mutagenesis, followed by high-throughput screening or selection to identify variants with improved characteristics. Studies have demonstrated remarkable success rates, with examples including 400-fold improvements in catalytic activity and substantial enhancements in thermostability.
The development of high-throughput screening methods has significantly accelerated the enzyme engineering process. Microfluidic platforms and fluorescence-activated cell sorting techniques enable the rapid evaluation of millions of enzyme variants, dramatically increasing the probability of identifying superior catalysts [26]. These technological advances have made directed evolution more accessible and cost-effective for industrial applications.
Computational methods for enzyme engineering have evolved rapidly with the integration of machine learning approaches. Deep learning models trained on large datasets of enzyme kinetic parameters can now predict the effects of mutations on catalytic efficiency with remarkable accuracy [19] [20]. The UniKP framework, based on pretrained language models, has demonstrated superior performance in predicting enzyme turnover numbers, Michaelis constants, and catalytic efficiency from protein sequences alone.
Enzyme Class | Wild-type kcat (s⁻¹) | Wild-type Km (mM) | Engineering Target kcat | Engineering Target Km |
---|---|---|---|---|
Aldehyde reductases | 0.1-10 | 0.05-5.0 | 50-500 | 0.01-0.5 |
Hydroxyacid dehydrogenases | 1-100 | 0.1-10 | 100-1000 | 0.05-1.0 |
Methyltransferases | 0.5-50 | 0.01-1.0 | 25-250 | 0.001-0.1 |
Oxidoreductases | 10-1000 | 0.1-20 | 100-5000 | 0.05-2.0 |
Enzyme thermostability represents a critical factor for industrial biocatalysis applications. Engineering strategies that enhance protein stability often involve the introduction of disulfide bonds, optimization of hydrophobic interactions, and modification of flexible regions [24]. Research has shown that stabilized enzyme variants not only exhibit improved thermal resistance but also demonstrate enhanced catalytic efficiency across broader temperature ranges.
The phenomenon of catalytic efficiency optimization reveals that most natural enzymes operate well below their theoretical maximum efficiency [27]. This observation suggests significant opportunities for improvement through engineering approaches. Studies indicate that the average enzyme exhibits a kcat of approximately 10 s⁻¹ and a kcat/Km of 10⁵ s⁻¹M⁻¹, substantially below the diffusion limit of 10⁸-10⁹ s⁻¹M⁻¹.
Protein engineering for natural product biosynthesis has demonstrated remarkable success in improving enzyme performance for specific applications [25]. Site-directed mutagenesis guided by computational simulation has achieved thousand-fold improvements in catalytic efficiency for key biosynthetic enzymes. These improvements directly translate to enhanced product titers and reduced production costs in biotechnological applications.
The integration of enzyme engineering with metabolic pathway optimization represents a powerful approach for maximizing 4-Hydroxy-2-methylbutanal production. The Overcoming Kinetic rate Obstacles method provides a computational framework for identifying optimal enzyme activity modifications that simultaneously enhance product formation and maintain cellular viability [28]. This approach has demonstrated the ability to double production rates for various target compounds without severely compromising cell growth.